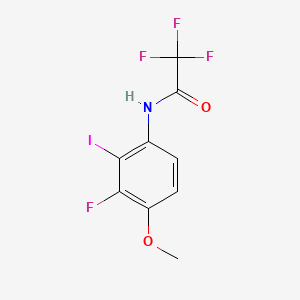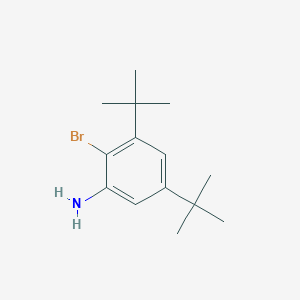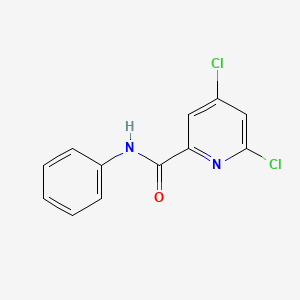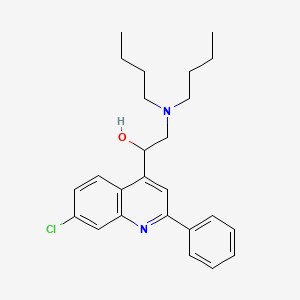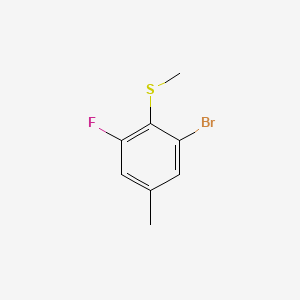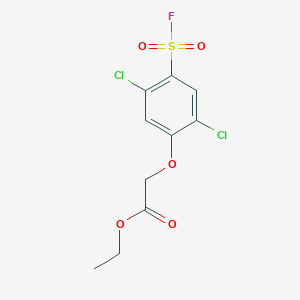![molecular formula C63H112N6O3 B14020606 N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide CAS No. 79692-35-6](/img/structure/B14020606.png)
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide is a complex organic compound characterized by its long aliphatic chains and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amidation Reaction: Hexadecanoyl chloride is reacted with 4-aminophenylamine to form N-(4-aminophenyl)hexadecanamide.
Carbamoylation: N-(4-aminophenyl)hexadecanamide is reacted with 4-isocyanatophenylamine to form N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide.
Alkylation: The final step involves the reaction of N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide with 5-diethylaminopentan-2-yl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: Use in the development of novel materials with specific properties such as hydrophobicity or conductivity.
Industrial Chemistry: Application in the synthesis of specialty chemicals or as an intermediate in the production of other complex compounds.
Mécanisme D'action
The mechanism of action of N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s long aliphatic chains and functional groups allow it to bind to hydrophobic pockets or active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide
- **N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]octadecanamide
Uniqueness
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide is unique due to its dual diethylaminopentan-2-yl groups and hexadecanoyl chains, which confer specific physicochemical properties. These features may enhance its interaction with biological targets or its incorporation into materials with desired characteristics.
Propriétés
Numéro CAS |
79692-35-6 |
|---|---|
Formule moléculaire |
C63H112N6O3 |
Poids moléculaire |
1001.6 g/mol |
Nom IUPAC |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]phenyl]carbamoylamino]phenyl]hexadecanamide |
InChI |
InChI=1S/C63H112N6O3/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-43-61(70)68(55(7)41-39-53-66(11-3)12-4)59-49-45-57(46-50-59)64-63(72)65-58-47-51-60(52-48-58)69(56(8)42-40-54-67(13-5)14-6)62(71)44-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h45-52,55-56H,9-44,53-54H2,1-8H3,(H2,64,65,72) |
Clé InChI |
RDAAVVGVBGUTHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


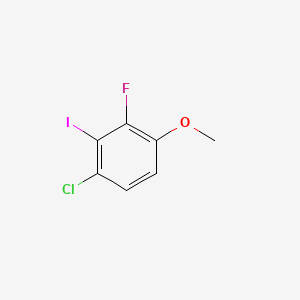
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
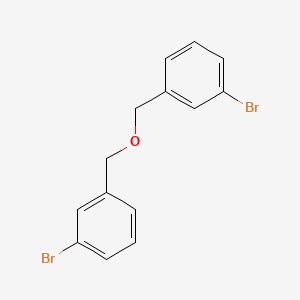

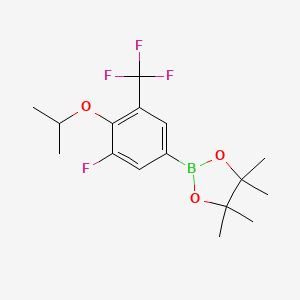
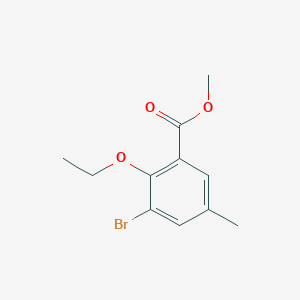
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
